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These application notes provide a comprehensive experimental framework to investigate the

off-target effects of saxagliptin, with a particular focus on its potential cardiotoxicity. The

protocols outlined below leverage a multi-pronged approach, including broad-spectrum kinase

profiling, cellular thermal shift assays, unbiased proteomics and transcriptomics, and targeted

cell-based functional assays to elucidate saxagliptin's molecular interactions beyond its primary

target, Dipeptidyl Peptidase-4 (DPP-4).

Introduction
Saxagliptin is an oral hypoglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class,

used for the treatment of type 2 diabetes.[1] It works by slowing the inactivation of incretin

hormones like GLP-1 and GIP, which increases insulin secretion and decreases glucagon

secretion in a glucose-dependent manner.[2][3] While effective in glycemic control, clinical trials

have raised concerns about a potential increased risk of hospitalization for heart failure.[4][5]

This observation suggests possible off-target effects of saxagliptin, particularly within cardiac

cells.

Recent studies indicate that saxagliptin, unlike other DPP-4 inhibitors such as sitagliptin, may

exert off-target effects by inhibiting Dipeptidyl Peptidase-9 (DPP9) in cardiomyocytes.[2][6] This

inhibition has been linked to the downstream modulation of Ca2+/calmodulin-dependent protein

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1264215?utm_src=pdf-interest
https://metrionbiosciences.com/cardiac-safety-screening/cardiotoxicity/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6246635/
https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1
https://www.moleculardevices.com/applications/cardiotoxicity
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.697270/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6246635/
https://www.researchgate.net/publication/328930794_Saxagliptin_but_not_sitagliptin_inhibits_CaMKII_and_PKC_via_DPP9_inhibition_in_cardiomyocytes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


kinase II (CaMKII) and protein kinase C (PKC) activity, pathways critical for cardiac contractility

and electrophysiology.[2][6]

This document provides a detailed experimental design to systematically identify and validate

the off-target profile of saxagliptin.

Experimental Objectives
To perform an unbiased screen of saxagliptin against a broad panel of human kinases to

identify potential off-target interactions.

To identify the intracellular protein targets of saxagliptin in a relevant cellular context using

proteomics.

To analyze global transcriptomic changes induced by saxagliptin in cardiomyocytes to

understand downstream pathway perturbations.

To functionally validate the off-target effects of saxagliptin on cardiomyocyte viability,

apoptosis, and key signaling pathways implicated in cardiotoxicity.

Overall Experimental Workflow
The proposed experimental workflow follows a tiered approach, starting with broad, unbiased

screening methods and progressing to more focused, hypothesis-driven validation assays.
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Figure 1: Tiered experimental workflow for saxagliptin off-target studies.

Key Signaling Pathway: Saxagliptin's On- and Off-
Target Actions
Saxagliptin's primary therapeutic effect is mediated through the inhibition of DPP-4. However,

evidence suggests an off-target interaction with DPP9 in cardiomyocytes, leading to
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downstream effects on CaMKII and PKC, which are critical regulators of cardiac function.

On-Target Pathway (Systemic)
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Figure 2: On-target vs. potential off-target signaling pathways of saxagliptin.

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of saxagliptin against a broad panel of

recombinant human kinases.

Methodology: A radiometric or fluorescence-based in vitro kinase assay will be used.[7][8] The

radiometric HotSpot assay is considered the gold standard.

Procedure:

Compound Preparation: Prepare a stock solution of saxagliptin in 100% DMSO. Create a

serial dilution series (e.g., 10-point, 3-fold dilutions) to determine IC50 values. A typical

starting concentration would be 100 µM.
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Kinase Reaction:

In a 96-well or 384-well plate, add the kinase, a suitable substrate (protein or peptide), and

cofactors in kinase buffer.

Add the diluted saxagliptin or vehicle control (DMSO).

Initiate the reaction by adding radioisotope-labeled ATP ([γ-³³P]ATP).

Incubate at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the

linear range.

Termination and Detection:

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Spot the reaction mixture onto a filter membrane that captures the phosphorylated

substrate.

Wash the membrane to remove unincorporated [γ-³³P]ATP.

Measure the radioactivity on the filter using a scintillation counter.

Data Analysis:

Calculate the percentage of kinase inhibition for each saxagliptin concentration relative to

the vehicle control.

Plot the inhibition data against the logarithm of the saxagliptin concentration and fit to a

sigmoidal dose-response curve to determine the IC50 value for any inhibited kinases.

Protocol 2: Global Proteomics for Target Deconvolution
Objective: To identify the direct and indirect protein targets of saxagliptin in an unbiased

manner in intact cells.

Methodology: Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP)

coupled with mass spectrometry (MS). This method is based on the principle that drug binding
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stabilizes target proteins against thermal denaturation.

Procedure:

Cell Culture and Treatment:

Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or

H9c2 rat cardiomyoblasts.

Treat cells with saxagliptin (e.g., 1 µM, 10 µM) or vehicle (DMSO) for a defined period

(e.g., 1-4 hours).

Thermal Denaturation:

Harvest the cells and lyse them.

Aliquot the cell lysate and heat each aliquot to a different temperature (e.g., 10

temperatures from 40°C to 70°C) for 3 minutes, followed by cooling.

Protein Extraction:

Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.

Collect the supernatant containing the soluble, non-denatured proteins.

Sample Preparation for MS:

Perform protein digestion (e.g., using trypsin) on the soluble fractions.

Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative

analysis.

LC-MS/MS Analysis:

Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

Data Analysis:
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Identify and quantify proteins across all temperature points and treatment conditions.

For each protein, generate a "melting curve" by plotting the relative soluble fraction

against temperature.

Identify proteins that show a significant thermal shift (an increase in melting temperature)

in the saxagliptin-treated samples compared to the vehicle control. These are potential

direct or indirect targets.

Protocol 3: Transcriptomic Analysis (RNA-Seq)
Objective: To profile changes in gene expression in cardiomyocytes following saxagliptin

treatment to identify perturbed cellular pathways.

Methodology: Whole-transcriptome sequencing (RNA-Seq).[9][10]

Procedure:

Cell Culture and Treatment:

Culture hiPSC-CMs in 6-well plates.

Treat cells with a clinically relevant concentration of saxagliptin (e.g., 1 µM) and a higher

concentration (e.g., 10 µM), alongside a vehicle control (DMSO), for 24 hours. Perform in

triplicate.

RNA Extraction:

Wash cells with PBS and lyse them directly in the well using a lysis buffer containing a

chaotropic agent (e.g., from Qiagen RNeasy Kit).

Isolate total RNA according to the manufacturer's protocol, including a DNase treatment

step to remove genomic DNA contamination.

Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.

Library Preparation and Sequencing:
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Prepare sequencing libraries from high-quality RNA samples (RIN > 8). This typically

involves mRNA purification (poly-A selection), fragmentation, reverse transcription, and

adapter ligation.

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq)

to generate at least 20 million paired-end reads per sample.

Data Analysis:

Perform quality control on the raw sequencing reads.

Align the reads to the human reference genome (e.g., GRCh38).

Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

Identify differentially expressed genes (DEGs) between saxagliptin-treated and vehicle-

treated groups (e.g., using DESeq2 or edgeR), applying a significance threshold (e.g.,

FDR < 0.05 and |log2(Fold Change)| > 1).

Perform pathway and gene ontology (GO) enrichment analysis on the list of DEGs to

identify significantly affected biological processes and signaling pathways.

Protocol 4: Functional Cell-Based Assays
Objective: To validate the functional consequences of saxagliptin's off-target interactions in

cardiomyocytes.

A. DPP8 and DPP9 Inhibition Assay

Methodology: Use a fluorogenic assay kit to measure the enzymatic activity of purified

recombinant human DPP8 and DPP9.[11][12]

Procedure:

Reconstitute recombinant DPP8 or DPP9 enzyme and the fluorogenic substrate (e.g., H-

Gly-Pro-AMC).
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In a 96-well black plate, add assay buffer, serial dilutions of saxagliptin (and sitagliptin as a

negative control), and the enzyme.

Pre-incubate for 15 minutes at 37°C.

Initiate the reaction by adding the substrate.

Measure the increase in fluorescence over time using a fluorescence plate reader

(Excitation/Emission ~360/460 nm).

Calculate IC50 values by plotting the rate of reaction against inhibitor concentration.

B. CaMKII and PKC Activity Assay

Methodology: Western blot analysis of phosphorylation status of CaMKII and its substrate

phospholamban (PLB), and a PKC activity assay.[2][6]

Procedure (Western Blot):

Treat hiPSC-CMs or H9c2 cells with saxagliptin (0.1, 1, 10 µM) for various time points

(e.g., 5, 15, 30, 60 minutes).

Lyse cells and determine protein concentration.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Probe membranes with primary antibodies against phospho-CaMKII (Thr286), total

CaMKII, phospho-PLB (Thr17), total PLB, and a loading control (e.g., GAPDH).

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced

chemiluminescence (ECL) substrate.

Quantify band intensities to determine the ratio of phosphorylated to total protein.

C. Cell Viability and Apoptosis Assays

Methodology: Use established assays to measure cell viability (e.g., CellTiter-Glo®) and

apoptosis (e.g., Annexin V/Propidium Iodide staining with flow cytometry).[13][14][15]
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Procedure (Apoptosis):

Seed H9c2 cells or hiPSC-CMs in 6-well plates.

Treat cells with increasing concentrations of saxagliptin (e.g., 1, 10, 50 µM) for 24 and 48

hours. Include a positive control for apoptosis (e.g., Doxorubicin).

Harvest cells (including any floating cells in the media).

Wash with cold PBS and resuspend in Annexin V binding buffer.

Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the

dark.

Analyze the samples by flow cytometry. Quantify the percentage of cells in each quadrant

(viable, early apoptotic, late apoptotic, necrotic).

Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured

tables for easy comparison and interpretation.

Table 1: Kinase Selectivity Profile of Saxagliptin

Kinase Target Saxagliptin IC50 (µM)
Staurosporine IC50 (µM)
(Control)

DPP-4 Value N/A

Kinase Hit 1 Value Value

Kinase Hit 2 Value Value

| ... | ... | ... |

Table 2: Proteomic Hits Showing Thermal Stabilization by Saxagliptin
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Protein
Identified

Gene Name
ΔTm (°C) at 10
µM Saxagliptin

p-value
Putative
Function

Dipeptidyl
peptidase-9

DPP9 Value Value
Serine
protease

Protein Hit 2 Gene Value Value Function

Protein Hit 3 Gene Value Value Function

| ... | ... | ... | ... | ... |

Table 3: Top Differentially Expressed Genes in hiPSC-CMs (Saxagliptin 10 µM vs. Vehicle)

Gene Name log2(Fold Change) p-adj (FDR)
Associated
Pathway

Gene A Value Value Calcium Signaling

Gene B Value Value Apoptosis

Gene C Value Value Cardiac Hypertrophy

| ... | ... | ... | ... |

Table 4: Functional Validation of Off-Target Effects
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Assay Endpoint Saxagliptin (10 µM)
Sitagliptin (10 µM)
(Control)

Enzymatic Assays
DPP9 Inhibition
(IC50, µM)

Value >100

DPP8 Inhibition (IC50,

µM)
Value >100

Signaling
p-CaMKII / Total

CaMKII (% of Control)
Value Value

p-PLB / Total PLB (%

of Control)
Value Value

Cell Health
Apoptosis (% Annexin

V+ cells at 48h)
Value Value

| | Viability (% of Control at 48h) | Value | Value |

Conclusion
This comprehensive experimental plan provides a robust framework for elucidating the off-

target profile of saxagliptin. By combining unbiased screening techniques with hypothesis-

driven functional validation in a physiologically relevant cell model, this approach will generate

critical data to understand the molecular mechanisms potentially underlying the observed

cardiotoxicity. The findings will be invaluable for risk assessment and may inform the

development of safer next-generation antidiabetic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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